molecular formula C10H22ClNO2 B13509803 Methyl2-amino-4-methyl-3-(propan-2-yl)pentanoatehydrochloride

Methyl2-amino-4-methyl-3-(propan-2-yl)pentanoatehydrochloride

Cat. No.: B13509803
M. Wt: 223.74 g/mol
InChI Key: VXAYHGUDZSPVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl2-amino-4-methyl-3-(propan-2-yl)pentanoatehydrochloride is a chemical compound with the molecular formula C10H22ClNO2 and a molecular weight of 223.74 g/mol . This compound is known for its unique structure, which includes an amino group, a methyl group, and an isopropyl group attached to a pentanoate backbone. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of methanol as a solvent and hydrochloric acid as a catalyst . The process can be summarized as follows:

    Esterification: The amino acid is reacted with methanol in the presence of a strong acid catalyst to form the methyl ester.

    Hydrochloride Formation: The methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of Methyl2-amino-4-methyl-3-(propan-2-yl)pentanoatehydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification and hydrochloride formation steps.

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-4-methyl-3-(propan-2-yl)pentanoatehydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Amino-substituted derivatives.

Scientific Research Applications

Methyl2-amino-4-methyl-3-(propan-2-yl)pentanoatehydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl2-amino-4-methyl-3-(propan-2-yl)pentanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-amino-4-methyl-3-(propan-2-yl)pentanoatehydrochloride stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and modifications.

Properties

Molecular Formula

C10H22ClNO2

Molecular Weight

223.74 g/mol

IUPAC Name

methyl 2-amino-4-methyl-3-propan-2-ylpentanoate;hydrochloride

InChI

InChI=1S/C10H21NO2.ClH/c1-6(2)8(7(3)4)9(11)10(12)13-5;/h6-9H,11H2,1-5H3;1H

InChI Key

VXAYHGUDZSPVMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)C(C(=O)OC)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.